molecular formula C22H25N3O2S B284699 2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

Cat. No. B284699
M. Wt: 395.5 g/mol
InChI Key: PIJWZIVQXVTLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzothieno[2,3-d]pyrimidine family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can modulate the expression of certain genes that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide in lab experiments is its potential therapeutic applications. Additionally, this compound has been shown to have relatively low toxicity, which makes it a safer alternative to other anti-cancer agents. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide. One direction is to investigate its potential use as an anti-inflammatory agent. Additionally, further studies could be conducted to determine the optimal dosage and administration of this compound for anti-cancer therapy. Finally, research could be conducted to develop more efficient synthesis methods for this compound, which could make it more accessible for scientific research and potential therapeutic applications.
In conclusion, 2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is a promising compound that has potential therapeutic applications in the treatment of various diseases, particularly cancer. While its mechanism of action is not fully understood, studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. Further research is needed to fully understand the potential of this compound and develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide has been achieved using various methods. One of the most common methods involves the reaction of 4-chloro-7-tert-butyl-2,5,6,7-tetrahydrobenzo[b]thiophene with N-phenylglycine methyl ester in the presence of a base. This reaction produces the intermediate 7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, which is then treated with acetic anhydride to yield the final product.

Scientific Research Applications

2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide has been studied extensively for its potential therapeutic applications. One of the most promising applications is its use as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of various inflammatory diseases.

properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-phenylacetamide

InChI

InChI=1S/C22H25N3O2S/c1-22(2,3)14-9-10-16-17(11-14)28-20-19(16)21(27)25(13-23-20)12-18(26)24-15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3,(H,24,26)

InChI Key

PIJWZIVQXVTLCZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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